2,6-Diazaspiro[3.3]heptane hydrochloride
Description
Contextualizing Spirocyclic Systems in Chemical Biology
Spirocyclic compounds, characterized by two rings sharing a single common atom, are well-represented in natural products and have become increasingly important in drug discovery. chembridge.comnih.gov Their inherent three-dimensionality allows for a more efficient occupation of protein binding sites compared to planar aromatic systems. chembridge.com This structural feature, coupled with the presence of sp3-hybridized carbons, contributes to increased molecular complexity, which has been correlated with a higher success rate in the drug discovery pipeline. chembridge.combldpharm.com The rigidity of spirocycles, particularly those with smaller ring sizes, provides well-defined conformations, making them ideal for structure-based drug design where precise positioning of functional groups is crucial. chembridge.com
The exploration of spirocyclic chemical space has revealed their activity against a wide range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and protein-protein interactions. chembridge.comnih.gov This has spurred further interest in synthesizing novel spirocyclic scaffolds to expand the available chemical space for pharmaceutical research. nih.gov
Significance of 2,6-Diazaspiro[3.3]heptane Cores in Advanced Chemical Research
The 2,6-diazaspiro[3.3]heptane core has gained prominence as a valuable structural motif in medicinal chemistry, often serving as a bioisostere for the widely used piperazine (B1678402) ring. rsc.orgacs.org Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity. bldpharm.com The spirocyclic nature of 2,6-diazaspiro[3.3]heptane offers a distinct 3D arrangement of its nitrogen atoms and substituent vectors compared to the more flexible piperazine.
This unique topology can lead to improved target selectivity and reduced off-target effects. For instance, replacing the piperazine moiety in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold resulted in a significant increase in selectivity for PARP-1 and reduced cytotoxicity. bldpharm.comrsc.org The development of efficient synthetic routes to access mono-protected derivatives of 2,6-diazaspiro[3.3]heptane has further enhanced its utility, allowing for its ready incorporation into diverse molecular scaffolds through reactions like palladium-catalyzed aryl amination. acs.orgacs.orgnih.gov
Historical Development and Emerging Trends for Diazaspiro[3.3]heptane Scaffolds
The 2,6-diazaspiro[3.3]heptane ring system has been known for some time, but its application in drug discovery was initially hampered by lengthy and inefficient synthetic procedures. acs.org Early synthetic methods often resulted in undifferentiated products, limiting their utility in targeted derivatization. acs.org A significant breakthrough came with the development of a concise and scalable synthesis from commercially available starting materials like tribromopentaerythritol. acs.org This route provided access to a mono-protected 2,6-diazaspiro[3.3]heptane building block, facilitating its broader use in medicinal chemistry programs. acs.orgresearchgate.net
Current research focuses on developing even more efficient and modular synthetic strategies to access a wider range of functionalized diazaspiro[3.3]heptanes. researchgate.netthieme-connect.de This includes the development of direct methods for the synthesis of functionalized derivatives, applicable to library synthesis for high-throughput screening. thieme-connect.de Furthermore, computational studies are being employed to explore the potential of novel diazaspiro[3.3]heptane-based cores as bioisosteres for other common heterocyclic motifs, expanding their potential applications in drug design. mdpi.comuniba.it The non-hygroscopic and thermally stable nature of some of its salt forms, like the oxalate (B1200264) salt, further adds to its practical advantages in synthesis. rsc.org
Key Properties of 2,6-Diazaspiro[3.3]heptane and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Formula | C5H10N2 | nih.gov |
| IUPAC Name (dihydrochloride) | 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | sigmaaldrich.com |
| CAS Number (base) | 174-77-6 | chemicalbook.com |
| CAS Number (dihydrochloride) | 1630082-57-3 | sigmaaldrich.comambeed.com |
| Molecular Weight (base) | 98.15 g/mol | |
| Molecular Weight (dihydrochloride) | 171.08 g/mol | |
| Appearance | Solid | sigmaaldrich.com |
Detailed Research Findings
The utility of 2,6-diazaspiro[3.3]heptane hydrochloride and its derivatives is underscored by a growing body of research detailing their synthesis and application.
Synthesis of 2,6-Diazaspiro[3.3]heptane Scaffolds
A variety of synthetic routes to 2,6-diazaspiro[3.3]heptane have been developed, each with its own advantages. A concise and scalable synthesis starts from tribromopentaerythritol, a commercially available flame retardant. acs.org This multi-step process involves the formation of an oxetane (B1205548) intermediate, which is then converted to the desired mono-protected 2,6-diazaspiro[3.3]heptane. acs.org The resulting N-Boc protected oxalate salt is a convenient and stable building block for further chemical transformations. acs.org
Another approach involves the direct synthesis of functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de This method allows for the introduction of various substituents onto the diazaspirene core in a high-yielding reaction that is amenable to library synthesis. thieme-connect.de The synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, for example, is achieved through the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine using a strong base like potassium tert-butoxide. thieme-connect.de
Applications in Medicinal Chemistry
The primary application of 2,6-diazaspiro[3.3]heptane lies in its role as a piperazine bioisostere. rsc.orgacs.org This has been successfully demonstrated in the development of σ2 receptor ligands, where the replacement of a piperazine moiety with a diazaspiroalkane was explored. mdpi.com Although in this particular study the 2,6-diazaspiro[3.3]heptane analogs showed reduced affinity for the σ2 receptor, the research highlights the ongoing investigation of this scaffold for modulating receptor binding and selectivity. mdpi.com
Furthermore, the mono-protected 2,6-diazaspiro[3.3]heptane building block has proven to be a valuable substrate in palladium-catalyzed aryl amination reactions. acs.orgacs.orgnih.gov This transformation is of significant interest in the pharmaceutical industry as it allows for the efficient coupling of the diazaspiro core to a wide range of aromatic systems, facilitating the synthesis of diverse compound libraries for drug discovery. acs.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11ClN2 |
|---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-6-1)3-7-4-5;/h6-7H,1-4H2;1H |
InChI Key |
DUHLZICZXSHSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Diazaspiro 3.3 Heptane Hydrochloride
Overview of Synthetic Approaches to the 2,6-Diazaspiro[3.3]heptane Ring System
The construction of the strained, bicyclic core of 2,6-diazaspiro[3.3]heptane presents unique synthetic challenges. Researchers have developed several innovative approaches to access this valuable scaffold, focusing on both the initial formation of the spirocyclic framework and the development of scalable protocols suitable for research and development.
Strategies for Spirocyclic Ring Formation
The assembly of the spiro[3.3]heptane core, characterized by a central quaternary carbon connecting two azetidine (B1206935) rings, has been a primary focus of synthetic efforts. A common and effective strategy involves the double intramolecular SN2 alkylation of a suitable precursor. researchgate.net This approach typically starts from a central building block containing a quaternary carbon atom flanked by two functional groups that can be converted into leaving groups, and two nitrogen-containing arms.
One notable synthesis begins with the commercially available tribromopentaerythritol. acs.org This starting material is converted through a series of steps into a key intermediate, a monoprotected azetidine with a bromomethyl group. acs.org The crucial spirocyclization is then achieved via an intramolecular nucleophilic substitution, where the secondary amine displaces the bromide to form the second azetidine ring.
Another strategy employs a double malonate alkylation to construct the spirocyclic keto ester, which can then be further elaborated to the desired diazaspirocycle. nih.gov Cycloaddition reactions have also been explored as a means to create the spirocyclic framework, offering a regioselective and divergent route to these complex structures. nih.gov For instance, the reaction of an exo-cyclic alkene with a suitable dipole can directly install the quaternary carbon center. nih.gov
Scalable Synthesis Protocols for Research Applications
A key feature of this scalable protocol is the isolation of a stable oxalate (B1200264) salt of the monoprotected 2,6-diazaspiro[3.3]heptane. acs.org This salt is a convenient and easy-to-handle solid, which facilitates purification and storage, making it an ideal intermediate for large-scale synthesis and library generation. acs.org The availability of such protocols has been instrumental in making this unique scaffold more accessible to the broader medicinal chemistry community.
Functionalization and Derivatization Reactions at the Nitrogen Centers
With a robust synthetic route to the core structure established, the focus shifts to the selective functionalization of the two nitrogen atoms. The ability to introduce a wide range of substituents at these positions is essential for exploring the structure-activity relationships of novel drug candidates.
N-Functionalization Protocols for Amine Groups
The secondary amine of the monoprotected 2,6-diazaspiro[3.3]heptane serves as a versatile handle for a variety of N-functionalization reactions. Standard protocols for acylation, sulfonylation, and alkylation can be readily applied to introduce diverse functional groups. For instance, reaction with tosyl chloride under basic conditions smoothly provides the corresponding tosyl-protected derivative. uniba.it The Boc-protected nitrogen can be deprotected under acidic conditions, providing the free diamine which can then be further derivatized. uniba.it
Palladium-Catalyzed Aryl Amination Reactions
A particularly important transformation for incorporating the 2,6-diazaspiro[3.3]heptane scaffold into drug-like molecules is the palladium-catalyzed aryl amination, also known as the Buchwald-Hartwig amination. This reaction allows for the direct formation of a carbon-nitrogen bond between the spirocyclic amine and an aryl or heteroaryl halide.
The monoprotected 2,6-diazaspiro[3.3]heptane has been shown to be an effective coupling partner in these reactions, yielding a variety of N-aryl derivatives. acs.orgacs.orgnih.gov Typical reaction conditions involve a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like (±)-BINAP, and a base such as potassium tert-butoxide in a suitable solvent like toluene. acs.org These conditions have been successfully applied to a range of aryl bromides, demonstrating the utility of this methodology for generating libraries of N-aryl-2,6-diazaspiro[3.3]heptanes. acs.orgacs.org
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | N-(4-Methylphenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane | 85 |
| 4-Bromoanisole | N-(4-Methoxyphenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane | 82 |
| 1-Bromo-4-fluorobenzene | N-(4-Fluorophenyl)-N'-Boc-2,6-diazaspiro[3.3]heptane | 78 |
| 3-Bromopyridine | N-(Pyridin-3-yl)-N'-Boc-2,6-diazaspiro[3.3]heptane | 65 |
| Data sourced from a representative study on the palladium-catalyzed amination of 2,6-diazaspiro[3.3]heptane. acs.org |
Reductive Amination Strategies
Reductive amination provides another powerful tool for the functionalization of the 2,6-diazaspiro[3.3]heptane core. researchgate.netthieme-connect.de This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes has been developed utilizing reductive amination of a readily available aldehyde precursor with primary amines or anilines. thieme-connect.dethieme-connect.com This approach allows for the introduction of a wide variety of substituents at one of the nitrogen centers. The cyclization to form the spirocyclic system can then be achieved in a subsequent step. thieme-connect.de Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are known for their mildness and selectivity. masterorganicchemistry.comyoutube.com This strategy is amenable to both library synthesis and large-scale production. researchgate.netthieme-connect.de
| Aldehyde/Ketone | Amine | Reducing Agent | Product |
| Formaldehyde | 2,6-Diazaspiro[3.3]heptane | NaBH(OAc)₃ | N-Methyl-2,6-diazaspiro[3.3]heptane |
| Acetone | 2,6-Diazaspiro[3.3]heptane | NaBH₃CN | N-Isopropyl-2,6-diazaspiro[3.3]heptane |
| Benzaldehyde | 2,6-Diazaspiro[3.3]heptane | NaBH(OAc)₃ | N-Benzyl-2,6-diazaspiro[3.3]heptane |
| This table represents typical reductive amination reactions. |
Protecting Group Chemistry and Ring Integrity Considerations
The selective functionalization of the two nitrogen atoms within the 2,6-diazaspiro[3.3]heptane scaffold is crucial for its application as a versatile building block in medicinal chemistry and materials science. This is typically achieved through the use of nitrogen protecting groups, which allow for the differential reactivity of the two amine functionalities. However, the choice of protecting group and the conditions for its removal must be carefully selected to avoid compromising the stability of the strained spirocyclic system.
The protection of one or both nitrogen atoms of 2,6-diazaspiro[3.3]heptane is a common strategy to control its reactivity. The most frequently employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The selection of a particular protecting group often depends on the desired downstream chemical transformations and the required orthogonality of deprotection conditions.
The Boc group is widely utilized due to its general stability under a variety of reaction conditions and its facile removal under acidic conditions. The mono-Boc protected 2,6-diazaspiro[3.3]heptane is a key intermediate, allowing for the functionalization of the unprotected nitrogen atom. nih.govresearchgate.net Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).
The benzyl group offers an alternative protection strategy. It is stable to a wide range of non-reductive conditions. Deprotection of the benzyl group is most commonly accomplished by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Below is a summary of common nitrogen protecting groups for 2,6-diazaspiro[3.3]heptane and their typical deprotection conditions.
| Protecting Group | Reagents for Removal | Solvent(s) | Typical Conditions | Reference(s) |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-3 h | nih.gov |
| Benzyl (Bn) | Palladium on Carbon (Pd/C), H₂ | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature, Atmospheric Pressure | researchgate.net |
The inherent strain in the two four-membered rings of the 2,6-diazaspiro[3.3]heptane core makes the system susceptible to ring-opening reactions under certain conditions. This is a critical consideration during synthetic manipulations, particularly during the deprotection of the nitrogen atoms.
Acid-mediated ring opening is a notable concern. Studies have shown that treatment of N-substituted 2,6-diazaspiro[3.3]heptane derivatives with strong acids like hydrochloric acid (HCl) can lead to the cleavage of one of the azetidine rings. nih.gov The protonation of the azetidine nitrogen is believed to be the initial step, which facilitates nucleophilic attack and subsequent ring opening.
In contrast, the use of trifluoroacetic acid (TFA) for the removal of Boc protecting groups has been reported to be a milder method that minimizes the risk of ring opening, making it the preferred acidic reagent for this deprotection. nih.gov
The stability of the 2,6-diazaspiro[3.3]heptane ring system under basic conditions has not been as extensively documented in the literature. However, the integrity of the ring is generally maintained during reactions involving common organic bases at moderate temperatures. For instance, cyclization to form the spirocyclic system has been achieved using potassium tert-butoxide in THF at elevated temperatures. thieme-connect.de
The following table summarizes the observed stability of the 2,6-diazaspiro[3.3]heptane ring system under different chemical conditions.
| Condition | Reagent(s) | Observation | Reference(s) |
| Strong Acid | Hydrochloric Acid (HCl) | Ring opening observed | nih.gov |
| Moderate Acid | Trifluoroacetic Acid (TFA) | Generally stable, preferred for Boc deprotection | nih.gov |
| Strong Base | Potassium tert-butoxide (t-BuOK) | Stable at elevated temperatures for cyclization | thieme-connect.de |
Role As a Scaffold and Bioisostere in Medicinal Chemistry
2,6-Diazaspiro[3.3]heptane as a Versatile Molecular Scaffold
The 2,6-diazaspiro[3.3]heptane (DASE) moiety is increasingly recognized as a superior building block in drug discovery. Its spirocyclic nature, featuring two azetidine (B1206935) rings sharing a single quaternary carbon atom, imparts a defined three-dimensional geometry that is highly sought after for creating novel chemical entities with improved pharmacological profiles.
The incorporation of 2,6-diazaspiro[3.3]heptane into drug candidates is a deliberate strategy to move away from the flat, aromatic structures that have historically dominated compound libraries. The primary design principle is to increase the fraction of sp3-hybridized carbons in a molecule. This shift towards greater three-dimensionality has been shown to correlate with reduced promiscuity, lower toxicity, and ultimately, a higher probability of clinical success. nih.gov The DASE scaffold serves as a compact, rigid core from which substituents can be projected in well-defined vectors. Its usefulness as a structural surrogate for piperazine (B1678402) is a key consideration in its selection, and concise, scalable synthetic routes have been developed to make this building block readily available for use in medicinal chemistry programs. scilit.comnih.gov
The high molecular rigidity of the 2,6-diazaspiro[3.3]heptane scaffold is one of its most significant advantages in drug design. nih.gov Unlike flexible ring systems such as piperazine, which can adopt multiple conformations, the spiro[3.3]heptane core has limited conformational freedom. nih.govchemrxiv.org This rigidity offers predictable vectorization, meaning that the substituents attached to the nitrogen atoms are held in fixed spatial orientations. nih.govresearchgate.net This structural pre-organization can lead to more selective interactions with biological targets by reducing the entropic penalty upon binding. nih.gov The defined geometry allows medicinal chemists to design molecules with a higher degree of certainty about how they will fit into a specific binding pocket, facilitating more rational and efficient drug design. nih.govchemrxiv.org
Bioisosteric Replacement Strategies Utilizing the Diazaspiro Core
Bioisosterism, the replacement of one group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2,6-diazaspiro[3.3]heptane core has proven to be a valuable tool in this regard, serving as a bioisostere for several common cyclic structures.
The most prominent application of 2,6-diazaspiro[3.3]heptane is as a three-dimensional, non-classical bioisostere of piperazine. nih.govresearchgate.net Piperazine is one of the most common N-heterocycles in drug discovery, but its flexibility and potential for metabolic liabilities can be disadvantageous. scispace.com DASE mimics the diamine functionality of piperazine but within a more rigid and structurally defined framework. scilit.com
This bioisosteric replacement has been explored in various contexts. For example, replacing the piperazine motif in the antibiotic ciprofloxacin (B1669076) with DASE led to advancements in its pharmacokinetic profile. uniba.it However, the success of this substitution is highly dependent on the specific biological target. In a study developing ligands for the σ2 receptor, replacing a piperazine moiety with 2,6-diazaspiro[3.3]heptane resulted in a significant loss of binding affinity. elsevierpure.commdpi.com This highlights that while DASE is a compelling piperazine surrogate, its utility must be evaluated on a case-by-case basis, as the altered geometry can be either beneficial or detrimental to target binding. nih.gov
| Compound | Core Moiety | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|
| Analog 1 | Piperazine | 15.4 ± 2.1 | 1.4 ± 0.2 |
| Analog 2 | 2,6-Diazaspiro[3.3]heptane | 14.0 ± 1.2 | >10,000 |
Data sourced from a study on σ2 receptor ligands, where the core moiety was varied while keeping the rest of the molecular structure constant. The results show that for this specific target, the piperazine-containing compound had high affinity for the σ2 receptor, whereas the DASE-containing analogue lost this affinity completely. elsevierpure.commdpi.com
The properties of 2,6-diazaspiro[3.3]heptane have been compared to other common saturated heterocycles like piperidine (B6355638) and morpholine (B109124). A key finding is that introducing the spirocyclic center often lowers the lipophilicity (logD7.4) compared to its piperazine or morpholine counterparts, which can be a desirable feature for improving a drug candidate's physicochemical properties. nih.gov This effect is counterintuitive, as a carbon atom is added, but it can be rationalized by the increased basicity of the spirocyclic compound. nih.gov
However, the geometric differences are significant. The DASE scaffold is not a suitable bioisostere for piperazine or morpholine when the connection points are internal to a molecule rather than at a terminal position. nih.gov The spirocyclic structure introduces a 90° twist in the orientation of the termini and increases the distance between them compared to a piperazine ring. nih.gov This altered topology can disrupt critical binding interactions if the original heterocycle's geometry is essential for activity. nih.gov While other related scaffolds like 2-azaspiro[3.3]heptane have been explored as piperidine bioisosteres, the specific geometry of each spirocycle defines its potential applications. researchgate.netresearchgate.net
| Original Heterocycle | Replacement Core | Change in logD7.4 (ΔlogD7.4) | Number of Matched Pairs (N) |
|---|---|---|---|
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.15 ± 0.33 | 4 |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.28 ± 0.24 | 14 |
Data from an analysis of matched molecular pairs, showing that the replacement of common heterocycles with an azaspiro[3.3]heptane derivative generally leads to a decrease in lipophilicity. nih.gov
A more recent and novel application for spirocyclic scaffolds is their use as saturated bioisosteres for benzene (B151609) rings. elsevierpure.comnih.gov While scaffolds like bicyclo[1.1.1]pentane and cubane (B1203433) have been used to mimic the linear exit vectors of a para-substituted benzene ring, the spiro[3.3]heptane core has been successfully validated as a bioisostere for mono-, meta-, and para-substituted phenyl rings, despite having non-collinear exit vectors. nih.govchemrxiv.org This discovery expanded the toolbox for replacing flat aromatic rings with 3D-rich saturated cores, a strategy aimed at improving physicochemical properties like solubility and metabolic stability while retaining biological activity. chemrxiv.orgelsevierpure.com
This concept was demonstrated by replacing the phenyl rings in several FDA-approved drugs with the spiro[3.3]heptane scaffold. chemrxiv.org For instance, the meta-substituted benzene in the anticancer drug Sonidegib and the phenyl group in another anticancer agent, Vorinostat (B1683920), were replaced. nih.govresearchgate.net The resulting saturated, patent-free analogues showed high potency in biological assays, confirming that the spiro[3.3]heptane core can effectively mimic the function of a phenyl ring in bioactive compounds. nih.govchemrxiv.org This approach is significant for generating novel intellectual property and developing next-generation therapeutics with potentially superior drug-like qualities. digitellinc.com
Applications in Drug Discovery and Development Research
Development of Ligands for Specific Biological Targets
The spirocyclic nature of this compound provides a fixed and rigid framework, which is an advantageous feature in designing ligands that fit precisely into the binding sites of proteins.
The sigma-2 (σ2) receptor is a protein of significant interest for therapeutic development, particularly in oncology and neurology. Researchers have investigated 2,6-diazaspiro[3.3]heptane as a structural surrogate for piperazine (B1678402) in known σ2 receptor ligands. mdpi.com
In one study, a series of compounds were synthesized to explore how replacing the piperazine ring in a lead compound with various diazaspiroalkanes would affect binding to sigma receptors. The synthesis involved coupling a protected 2,6-diazaspiro[3.3]heptane core with a benzimidazolone derivative. mdpi.com While this particular modification resulted in a decrease in affinity for the σ2 receptor compared to the original piperazine-containing compound, the research provided valuable structure-activity relationship (SAR) data. The study highlighted that other related scaffolds, such as the bridged 2,5-diazabicyclo[2.2.1]heptane, retained high affinity, demonstrating the sensitivity of the receptor to the specific geometry of the diamine core. mdpi.com
Table 1: Binding Affinities of Selected Diazacycloalkane Analogs for σ1 and σ2 Receptors
| Compound Analogue Core | σ1 Affinity Ki (nM) | σ2 Affinity Ki (nM) |
|---|---|---|
| Piperazine (Lead Compound) | 205 ± 25 | 2.1 ± 0.3 |
| 2,6-Diazaspiro[3.3]heptane | > 10,000 | 473 ± 33 |
| 2,5-Diazabicyclo[2.2.1]heptane | 124 ± 11 | 10.3 ± 1.1 |
| Homopiperazine (1,4-diazepane) | 1,210 ± 190 | 4.8 ± 0.8 |
Data sourced from a 2022 study on piperazine bioisosteres for σ2 receptor ligands. mdpi.com The data demonstrates how structural changes to the core diamine moiety impact binding affinity and selectivity.
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibitors of PARP, particularly PARP-1, have become an important class of cancer therapeutics. A review of published scientific literature and patent databases did not identify specific research detailing the use of the 2,6-diazaspiro[3.3]heptane scaffold in the design or synthesis of PARP-1 inhibitors.
The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of leukemia. google.comgoogle.com Disrupting this protein-protein interaction with small molecules is a promising therapeutic strategy. Patent literature has disclosed the invention of inhibitors of the menin-MLL interaction that incorporate the 2,6-diazaspiro[3.3]heptane scaffold. One such chemical entity is described as (1-(6-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl)(6-(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone, which features the diazaspiro[3.3]heptane group as a core structural element. google.com This demonstrates the application of the scaffold in developing complex molecules targeting challenging protein-protein interactions in oncology.
Emopamil-binding protein (EBP) is an enzyme involved in the biosynthesis of cholesterol. Inhibiting EBP is being explored as a potential therapeutic approach for certain neurological disorders like multiple sclerosis and some cancers. nih.govnih.gov Based on a review of current scientific and patent literature, there are no specific examples of EBP inhibitors that utilize the 2,6-diazaspiro[3.3]heptane core.
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. nih.govnih.gov While the development of small-molecule inhibitors to block this pathway is an active area of research, a review of the available literature did not reveal any specific PD-1/PD-L1 inhibitors that incorporate the 2,6-diazaspiro[3.3]heptane scaffold.
Application in Targeted Protein Degradation (PROTAC) Modalities
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. explorationpub.com A PROTAC molecule consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. researchgate.net
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Research in PROTAC design has shown that incorporating rigid structural elements, such as piperidine (B6355638) and piperazine rings, into the linker can enhance the stability and solubility of the entire molecule. researchgate.netuniba.it
Given that 2,6-diazaspiro[3.3]heptane is a conformationally restricted bioisostere of piperazine, it represents a scaffold of high interest for PROTAC linker design. researchgate.netresearchgate.net Its rigid structure can help to achieve a more defined spatial orientation between the two ends of the PROTAC, potentially leading to more potent and selective protein degradation. Furthermore, bicyclic diamines are considered valuable building blocks for constructing PROTACs. While specific, named PROTACs containing this exact moiety are not yet prevalent in published literature, the principles of linker design strongly suggest its potential utility in this rapidly advancing field.
Design and Synthesis of Protein Degrader Building Blocks
Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing molecules known as Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. nih.gov PROTACs are heterobifunctional molecules composed of two ligands connected by a linker; one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery.
The linker component is critical to the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.gov There is a growing demand for novel, readily accessible building blocks to construct diverse libraries of these linkers. The 2,6-diazaspiro[3.3]heptane scaffold has been identified as a valuable building block in this context. nih.govacs.org Specifically, derivatives such as 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine are utilized as PROTAC linkers in the synthesis of degraders. medchemexpress.com
The synthesis of 2,6-diazaspiro[3.3]heptane derivatives is often scalable, making them suitable for creating extensive chemical libraries for screening. nih.gov These spirocycles are frequently employed as structural surrogates for piperazine, a common motif in medicinal chemistry. nih.govnih.gov The rigid, three-dimensional nature of the diazaspiro[3.3]heptane core offers a different spatial arrangement compared to the more flexible piperazine ring, providing a means to explore new chemical space and potentially improve pharmacological properties. nih.govresearchgate.net
Functionalized Cereblon Ligands Incorporating the Spirocyclic Core
Cereblon (CRBN) is one of the most frequently utilized E3 ligases in the development of PROTACs. nih.govresearchgate.net Ligands that bind to Cereblon, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are incorporated as the E3 ligase-recruiting moiety of the PROTAC. researchgate.netnih.gov The synthesis of these functionalized Cereblon ligands often involves modifying the core structure at specific points to attach the linker without disrupting the binding to CRBN. nih.govfrontiersin.org
The chemical assembly of CRBN-based PROTACs typically involves coupling the Cereblon ligand to a linker, which is then attached to the ligand for the target protein. nih.gov The development of novel libraries of E3 ligase ligand-linker constructs is essential for accelerating the discovery of new degraders. wisc.edu While direct incorporation of the 2,6-diazaspiro[3.3]heptane core into a Cereblon ligand itself is not widely documented, the use of such novel, rigid scaffolds is a key strategy in expanding the diversity of PROTAC libraries. These building blocks can be incorporated into the linker portion or attached to the CRBN ligand, creating unique spatial arrangements that can influence the formation and stability of the ternary complex, potentially leading to improved degradation potency and selectivity. nih.gov
Diverse Pharmacophore Applications and Their Rationale
The utility of the spiro[3.3]heptane framework extends beyond protein degradation into various therapeutic areas. Its rigid structure allows for precise positioning of functional groups, making it an attractive scaffold for designing agents that target a wide range of biological molecules.
Role in Antitumor Agent Development
The spiro[3.3]heptane core has been investigated as a saturated bioisostere for the phenyl ring in known anticancer agents. nih.govresearchgate.net Bioisosteric replacement is a strategy used in medicinal chemistry to modify a drug's properties while retaining its biological activity. Replacing a flat aromatic ring with a three-dimensional saturated scaffold like spiro[3.3]heptane can improve properties such as solubility and metabolic stability.
In one study, the meta-substituted benzene (B151609) ring in the anticancer drug sonidegib and the phenyl ring in vorinostat (B1683920) were replaced with a spiro[3.3]heptane core. nih.govresearchgate.net The resulting saturated analogs demonstrated significant biological activity, validating the spiro[3.3]heptane scaffold as a viable non-planar benzene bioisostere. nih.gov For instance, vorinostat analogs containing the spiro[3.3]heptane moiety showed notable effects on the apoptosis of HepG2 cancer cells.
Furthermore, derivatives of related spirocycles have shown promise. The mild reduction of 1-oxa-2,6-diazaspiro[3.3]heptane yields a C3-aminoalkylazetidinol motif, a structural component found in the approved anti-cancer drug cobimetinib. uniba.ituniba.it Additionally, certain spirooxindole derivatives have exhibited promising cytotoxicity against various cancer cell lines. benthamscience.com
Utility in Antiviral and Antibacterial Research
The search for new antimicrobial agents has led researchers to explore novel chemical scaffolds. Spirocyclic compounds are of interest due to their unique conformational constraints. Research into spiro[3.3]heptane-based amino acids has shown that some of these compounds exhibit inhibitory activity against glutamate (B1630785) racemase. nih.gov This enzyme is crucial for the synthesis of the bacterial cell wall, making it a potential target for the development of new antibacterial drugs. nih.gov Several spiro[3.3]heptane derivatives displayed IC50 values in the millimolar range against this enzyme.
In other studies, a series of novel spiro[indoline-3,3'-pyrrolines] were evaluated for their biological activities. While these compounds did not show significant antibacterial activity, some derivatives exhibited notable antifungal properties. benthamscience.com The utility of spirocycles in antiviral research has also been touched upon, with some indole (B1671886) spiro compounds being investigated for the treatment of respiratory syncytial virus infection.
Contributions to Neuroactive Compound Design
The rigid framework of 2,6-diazaspiro[3.3]heptane makes it an ideal scaffold for designing ligands that target receptors in the central nervous system. A key area of investigation has been its use in developing ligands for sigma (σ) receptors, which are implicated in various neurological processes and are also overexpressed in some cancer cells.
In one study, a series of compounds incorporating diazaspiroalkane cores, including 2,6-diazaspiro[3.3]heptane, were synthesized and evaluated as ligands for the σ2 receptor. mdpi.com While replacing a piperazine moiety in a lead compound with the 2,6-diazaspiro[3.3]heptane core led to a decrease in affinity for the σ2 receptor, the study provided valuable structure-activity relationship data for the design of future neuroactive compounds. mdpi.com
The broader spiro[3.3]heptane scaffold has also been used as a bioisostere for the phenyl ring in the anesthetic drug benzocaine, demonstrating its potential in modulating neuroactivity. chemrxiv.org
| Compound | Core Structure | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|
| Analog 1 | Piperazine | 150 ± 20 | 1.5 ± 0.2 |
| Analog 2 | 2,6-Diazaspiro[3.3]heptane | 210 ± 30 | 350 ± 40 |
| Analog 3 | 2,5-Diazabicyclo[2.2.1]heptane | 45 ± 5 | 25 ± 3 |
Data adapted from a 2022 study on diazaspiro cores as piperazine bioisosteres. mdpi.com The table illustrates how modifications to the core structure impact binding affinity.
Development of Analogues of Natural Amino Acids
Constrained amino acid analogues are valuable tools in peptide and medicinal chemistry, as their rigid structures can lead to increased receptor selectivity and metabolic stability. The spiro[3.3]heptane skeleton has been successfully used to create novel, sterically constrained analogues of natural amino acids.
Researchers have reported the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which serve as rigid analogues of the natural amino acids ornithine and γ-aminobutyric acid (GABA), respectively. researchgate.netnih.gov These novel amino acids are considered valuable for applications in biochemistry and drug design due to their constrained conformations. nih.gov
Furthermore, a library of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed and synthesized. researchgate.net In these molecules, the aminocarboxylate and carboxylic acid groups are held in a fixed spatial relationship by the rigid spirocyclic scaffold. This structural rigidity makes them useful probes for studying the topologies of different glutamate receptors. researchgate.net
Computational and Theoretical Investigations of 2,6 Diazaspiro 3.3 Heptane Systems
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are instrumental in visualizing and evaluating how ligands like 2,6-diazaspiro[3.3]heptane derivatives fit into the binding sites of protein targets. These methods predict the preferred orientation of a ligand and the nature of its interactions, which are crucial for its biological function.
Docking studies have been successfully employed to predict the binding modes and estimate the binding affinities of 2,6-diazaspiro[3.3]heptane-containing molecules. In a study involving ligands targeting the sigma-2 receptor (σ2R/TMEM97), computational docking revealed key interactions responsible for binding. mdpi.com The primary binding pose was identified as a salt bridge forming between a protonated nitrogen of the diazaspiro-moiety and the aspartic acid residue ASP29 within the receptor. mdpi.com
Further analysis showed that π-stacking interactions with the amino acid TYR150 also contribute significantly to the binding affinity. mdpi.com The estimated binding energies for a series of these compounds were calculated to be in the range of -9.65 to -10.97 kcal/mol. mdpi.com The distances for the crucial salt bridge between the protonated nitrogen and ASP29 were found to be between 2.5 and 3.3 Å. mdpi.com These computational predictions correlate well with experimental observations, underscoring the predictive power of such models.
| Compound | Estimated Binding Energy (kcal/mol) | Distance to ASP29 (Å) |
|---|---|---|
| Compound 7 | -10.97 | 2.5 - 3.3 |
| Other Analogs (Range) | -9.65 to -10.97 | 2.5 - 3.3 |
The 2,6-diazaspiro[3.3]heptane scaffold is characterized by its conformational rigidity, which distinguishes it from more flexible structures like piperazine (B1678402). nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty associated with the ligand adopting a specific conformation required for binding. nih.gov
Molecular modeling studies have provided a detailed comparison of the spatial properties of this spirocyclic system with other common heterocyclic motifs. An overlay of molecular models shows that the 2-azaspiro[3.3]heptane ring system, a related scaffold, is approximately 1 Å longer than a piperidine (B6355638) ring with similar substitution. researchgate.net However, its length is comparable to that of homopiperidine and 4-methylene-piperidine systems. researchgate.net The trajectory of substituents at the 6-position of the 2-azaspiro[3.3]heptane core also differs slightly from these piperidine-based surrogates, allowing it to probe novel chemical space. researchgate.net
When compared directly to piperazine, quantum mechanics (QM) calculations show that the conformations of 2,6-diazaspiro[3.3]heptane analogs vary significantly. nih.gov The molecular volumes of the spiro-analogues are about 9 to 13 ų larger than their piperazine counterparts, a direct result of the constrained spirocyclic geometry. nih.gov Furthermore, X-ray crystal structures of ligands bound to their targets confirm that the basic nitrogen of the azaspiroheptane is positioned approximately 1.2 to 1.3 Šfarther away than the corresponding nitrogen in a piperazine ring. nih.gov
Quantum Chemical Calculations and Electronic Structure Elucidation
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to elucidate the electronic properties and intrinsic reactivity of molecules. For 2,6-diazaspiro[3.3]heptane systems, these methods have been particularly useful for understanding how the unique spirocyclic structure influences properties like basicity (pKa).
Calculations predict that the 2,6-diazaspiro[3.3]heptane moiety is significantly more basic than a corresponding piperazine. nih.gov For one matched pair, the predicted pKa difference (ΔpKa) was +1.9 units in favor of the spiro-analogue. nih.gov This increased basicity is thought to arise from the altered geometry and electronic distribution within the rigid spiro-framework. A stronger basic character can lead to more potent ionic interactions with acidic residues, such as aspartic or glutamic acid, in a protein binding site. nih.gov Theoretical studies on related strained spiro heterocycles, like 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), have also utilized ab-initio DFT calculations to optimize their 3D structures and compute key molecular descriptors for comparison with traditional scaffolds like piperazine. uniba.it
Structure-Activity Relationship (SAR) Elucidation Using Computational Methods
Computational methods are integral to deciphering the structure-activity relationships (SAR) of 2,6-diazaspiro[3.3]heptane derivatives. By correlating computed properties with experimental activity, researchers can develop hypotheses to guide the synthesis of more potent and selective compounds.
A key insight from computational studies is the dual contribution of the spiro-scaffold's rigidity and basicity to biological activity. nih.gov In the development of agonists for the Son of sevenless homologue 1 (SOS1), replacing a piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a three-fold improvement in binding. nih.gov This was postulated to be driven by two factors: the increased rigidity of the spirocycle, which leads to a lower entropic penalty upon binding, and its increased basicity, which allows for a stronger ionic interaction with the protein target. nih.gov X-ray crystallography of a closely related analogue confirmed that the key interaction with an aspartate residue was conserved, despite the different spatial positioning of the nitrogen atom. nih.gov This demonstrates how computational analysis can rationalize improved potency and provide a structural basis for SAR.
Future Research Directions and Outlook for 2,6 Diazaspiro 3.3 Heptane Hydrochloride
Advancements in Synthetic Methodologies for Novel Derivatives
The development of efficient and scalable synthetic routes to 2,6-diazaspiro[3.3]heptane and its derivatives is paramount for its broader application in drug discovery. thieme-connect.deresearchgate.netacs.orgnih.gov Current research focuses on concise and high-yielding methods that are amenable to both library synthesis for high-throughput screening and large-scale production for clinical development. thieme-connect.deresearchgate.net
A notable advancement involves the reductive amination of a readily available aldehyde, followed by cyclization, which proceeds in high yield. thieme-connect.deresearchgate.net This method has proven effective for creating a variety of functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.de Another key strategy involves the use of a palladium-catalyzed amination of arenes to produce N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, demonstrating the utility of this scaffold as a piperazine (B1678402) surrogate. acs.orgnih.gov
Future efforts are likely to focus on:
Stereoselective Syntheses: Developing methods to introduce chirality and create enantiomerically pure derivatives, which is crucial for optimizing interactions with biological targets.
Novel Functionalization: Exploring new reactions to selectively functionalize the two nitrogen atoms and the spirocyclic core, allowing for greater structural diversity.
Flow Chemistry: Utilizing flow chemistry to enable a robust, mild, and scalable synthesis of derivatives like 1-oxa-2,6-diazaspiro[3.3]heptane, a novel bioisostere of piperazine. uniba.itresearchgate.net This approach can improve safety and efficiency, particularly for reactions involving highly reactive intermediates. uniba.itresearchgate.net
Expanding the Scope of Bioisosteric Applications in Medicinal Chemistry
The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. 2,6-Diazaspiro[3.3]heptane has emerged as a successful bioisostere for piperazine, a common motif in many drug molecules. rsc.org This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability. researchgate.netresearchgate.net
The rigid nature of the spiro[3.3]heptane core, with its sp3-hybridized carbons, contributes to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for biological targets. uniba.itresearchgate.net For instance, replacing the piperazine ring in certain drug candidates with a 2,6-diazaspiro[3.3]heptane moiety has been shown to improve target selectivity. rsc.org
Future research will likely explore:
Novel Bioisosteres: The development of new spirocyclic systems, such as 1-oxa-2,6-diazaspiro[3.3]heptane, as potential bioisosteres for other common heterocyclic rings. uniba.itresearchgate.netrsc.org In silico studies have already suggested the potential of 1-oxa-2,6-diazaspiro[3.3]heptane as a piperazine bioisostere based on descriptors like dipole moment and N-N bond distance. rsc.org
Systematic Studies: Conducting comprehensive studies to directly compare the pharmacokinetic and pharmacodynamic profiles of drugs containing 2,6-diazaspiro[3.3]heptane with their piperazine-containing counterparts.
Broader Applications: Investigating the application of this scaffold as a bioisostere in a wider range of therapeutic areas to address challenges like off-target effects and poor metabolic stability. rsc.orgresearchgate.net
Emerging Therapeutic Areas and Target Identification for Spirocyclic Cores
The unique properties of spirocyclic scaffolds, including 2,6-diazaspiro[3.3]heptane, make them attractive for targeting a diverse range of biological molecules and pathways. researchgate.nettandfonline.comnih.gov Their rigid conformation can lead to highly selective interactions with protein binding sites, including those that have been challenging to drug with more flexible molecules. nih.govresearchgate.net
Spirocyclic compounds have already shown promise in several therapeutic areas, including:
Oncology: Spirooxindole derivatives, for example, have demonstrated significant anticancer activity by inhibiting protein-protein interactions, such as the p53-MDM2 interaction. nih.govnih.gov
Infectious Diseases: Spirocyclic compounds are being investigated as inhibitors of viral proteases, such as the hepatitis C virus (HCV)-NS3/4a protease. tandfonline.com
Neurological and Metabolic Diseases: The application of spirocyclic scaffolds is being explored for conditions like Alzheimer's disease and type 2 diabetes. researchgate.nettandfonline.com
Future research will likely focus on:
Novel Target Classes: Identifying and validating new biological targets where the unique geometry of spirocyclic scaffolds can provide a therapeutic advantage. This includes allosteric sites and protein-protein interfaces. nih.gov
Phenotypic Screening: Utilizing phenotypic screening of diverse spirocyclic compound libraries to uncover novel biological activities and potential therapeutic applications.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which spirocyclic compounds exert their therapeutic effects to guide further drug development.
Integration of Advanced Computational Approaches in Scaffold Design
Computational chemistry plays an increasingly vital role in modern drug discovery, from initial hit identification to lead optimization. uniroma1.itmdpi.com For a scaffold like 2,6-diazaspiro[3.3]heptane, computational methods can accelerate the design of new derivatives with improved properties. uniroma1.it
Key computational approaches include:
Pharmacophore Modeling: This technique can be used to define the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new spirocyclic derivatives that fit the model. mdpi.com
Molecular Docking: Docking simulations can predict the binding orientation and affinity of 2,6-diazaspiro[3.3]heptane-based ligands to their target proteins, allowing for the rational design of more potent inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of spirocyclic compounds with their biological activity, enabling the prediction of the potency of novel derivatives. mdpi.com
Scaffold Hopping: Computational algorithms can be employed to identify novel spirocyclic cores that mimic the biological activity of known drugs or lead compounds, a process known as scaffold hopping. uniroma1.it
The integration of these computational tools will be crucial for:
Virtual Screening: Efficiently screening large virtual libraries of 2,6-diazaspiro[3.3]heptane derivatives to identify promising candidates for synthesis and biological testing.
Predictive Modeling: Developing accurate models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new spirocyclic compounds, reducing the risk of late-stage failures in drug development.
De Novo Design: Using computational algorithms to design entirely new spirocyclic scaffolds with tailored properties for specific biological targets.
Q & A
Q. What are the key synthetic routes for 2,6-diazaspiro[3.3]heptane hydrochloride and its derivatives in academic settings?
The compound is commonly synthesized via reductive amination of aldehydes with primary amines or anilines, yielding spirocyclic structures in high efficiency. For example, tert-butyl-protected derivatives are prepared using LiAlH4 in THF with tosyl chloride and NaH, achieving yields up to 92% . Scalable methods include reductive cyclization under controlled pH and temperature to minimize side reactions . Characterization relies on NMR (¹H/¹³C), HRMS, and optical rotation analysis to confirm purity and stereochemistry .
Q. How is this compound characterized to ensure structural fidelity?
Structural validation involves:
- NMR spectroscopy : Distinct proton environments (e.g., δ 7.60–7.56 ppm for aromatic substituents) and carbon signals confirm the spirocyclic core .
- High-resolution mass spectrometry (HRMS) : Matches calculated and observed [M+H]+ values (e.g., 431.1566 vs. 431.1569 for a chloro-fluorophenyl derivative) .
- Optical rotation : Specific rotation values (e.g., [α]²⁰D = -144.21) verify chiral purity in asymmetric syntheses .
Q. What role does 2,6-diazaspiro[3.3]heptane play in PARP inhibitor design?
The spirocyclic core enhances PARP-1 inhibition potency by mimicking piperazine bioisosteres. In AZD2461 analogs, derivatives with this scaffold showed IC₅₀ values as low as 3.9 nM due to improved binding affinity and favorable cLogP (~2.2), optimizing blood-brain barrier penetration .
Advanced Research Questions
Q. How are stereochemical challenges addressed in the asymmetric synthesis of 2,6-diazaspiro[3.3]heptane derivatives?
Q. What strategies resolve contradictions in reported PARP inhibition data for 2,6-diazaspiro[3.3]heptane derivatives?
Discrepancies in IC₅₀ values (e.g., 3.9 nM vs. higher ranges) may arise from assay conditions (e.g., cell-free vs. cellular models). Cross-validation using orthogonal methods (e.g., fluorescence polarization vs. radiolabeled NAD+ depletion) and structural docking studies clarify binding mechanisms . Adjusting substituents (e.g., electron-withdrawing groups on aryl rings) fine-tunes enzymatic vs. cellular activity .
Q. How do structural modifications of 2,6-diazaspiro[3.3]heptane impact its pharmacokinetic properties?
- Lipophilicity : tert-Butyl carbamate derivatives (cLogP ~2.2) improve solubility and bioavailability compared to free bases .
- Metabolic stability : Oxalate or hydrochloride salts reduce hepatic clearance in preclinical models .
- Target engagement : Substituting the spiro core with naphthyl or fluorophenyl groups enhances selectivity for PARP-1 over PARP-2 .
Methodological Considerations
- Data Interpretation : Use comparative NMR (e.g., DEPT-135 for quaternary carbons) and X-ray crystallography to resolve ambiguous stereochemistry .
- Synthetic Optimization : Screen bases (e.g., NaH vs. KOtBu) and solvents (THF vs. DCM) to maximize cyclization efficiency .
- Biological Assays : Pair enzymatic inhibition assays with cellular viability studies (e.g., BRCA-deficient cell lines) to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
